N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
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Overview
Description
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a complex organic compound that features both indole and oxazole moieties Indole derivatives are known for their significant biological activities, while oxazole derivatives are recognized for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative can then be further functionalized to introduce the fluoro group and the ethyl chain.
For the oxazole moiety, a common method involves the cyclization of α-haloketones with primary amines under basic conditions . The final step involves coupling the indole and oxazole derivatives through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of a nitro group can yield the corresponding amine .
Scientific Research Applications
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors, modulating their activity, while the oxazole moiety can interact with enzymes, inhibiting their function . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-fluoroindole: A fluorinated indole derivative with similar biological activities.
2-phenyl-1,3-oxazole: An oxazole derivative with similar pharmacological properties.
Uniqueness
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is unique due to the combination of both indole and oxazole moieties in a single molecule. This dual functionality allows it to interact with a broader range of molecular targets, potentially enhancing its bioactivity and therapeutic potential .
Properties
Molecular Formula |
C22H20FN3O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C22H20FN3O2/c23-18-7-6-16-10-12-26(19(16)14-18)13-11-24-21(27)8-9-22-25-15-20(28-22)17-4-2-1-3-5-17/h1-7,10,12,14-15H,8-9,11,13H2,(H,24,27) |
InChI Key |
IDIXVRJKKWXNCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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